molecular formula C12H24O2 B1618970 3,7-Dimethyl-7-ethoxyoctanal CAS No. 3613-33-0

3,7-Dimethyl-7-ethoxyoctanal

Cat. No. B1618970
CAS RN: 3613-33-0
M. Wt: 200.32 g/mol
InChI Key: JACNKCPPJDIHTK-UHFFFAOYSA-N
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Patent
US03970704

Procedure details

A mixture of 1.9 of 7-ethoxy-3,7-dimethyloctan-1-ol and 10 ml. of pyridine is added to a suspension of 8.0 g. of chromium trioxide in 100 ml. of pyridine with stirring under nitrogen. After about 4 hours at room temperature, the reaction is poured into saturated sodium bicarbonate and worked up with ether followed by washing with 2N NaOH, water, 10% HCl, water and brine and evaporated under reduced pressure to dryness and then filtered with hexane to yield 7-ethoxy-3,7-dimethyloctan-1-al.
Name
7-ethoxy-3,7-dimethyloctan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH3:14])([CH3:13])[CH2:5][CH2:6][CH2:7][CH:8]([CH3:12])[CH2:9][CH2:10][OH:11])[CH3:2].N1C=CC=CC=1.C(=O)(O)[O-].[Na+]>[O-2].[O-2].[O-2].[Cr+6].CCOCC>[CH2:1]([O:3][C:4]([CH3:13])([CH3:14])[CH2:5][CH2:6][CH2:7][CH:8]([CH3:12])[CH2:9][CH:10]=[O:11])[CH3:2] |f:2.3,4.5.6.7|

Inputs

Step One
Name
7-ethoxy-3,7-dimethyloctan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCC(CCO)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
by washing with 2N NaOH, water, 10% HCl, water and brine
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to dryness
FILTRATION
Type
FILTRATION
Details
filtered with hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(CCCC(CC=O)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.